molecular formula C10H15NO4S3 B066614 Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-07-0

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No. B066614
M. Wt: 309.4 g/mol
InChI Key: MAKNYIHVISBSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiophene derivatives involves multi-step chemical reactions that include halogenation, alkylation, and cyclization processes. For instance, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation followed by reaction with alcohols to yield diols, which can be further processed to give dialkoxythiophene-2-carboxylic acids. These acids serve as precursors for the synthesis of thiotetronic and α-halogenothiotetronic acids through decarboxylation and dealkylation reactions (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has a molecular structure characterized by a thiophene ring substituted with an amino group and a methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the importance of these interactions in defining the spatial arrangement of the molecule (Vasu et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives is highlighted by their participation in substitution reactions. For example, the formylation of thieno[3,4-b]thiophene leads to a mixture of formyl-substituted products, showcasing the reactivity of the thiophene ring towards electrophilic substitution (Wynberg & Feijen, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Thiophene derivatives have been extensively studied for their chemical reactivity and potential applications in organic synthesis. For example, the synthesis of thiophene analogues, focusing on their potential carcinogenicity and environmental fate, has been explored to understand their structural and biological activity profiles (J. Ashby et al., 1978). Moreover, the development of substituted acyl thioureas and acyl thiosemicarbazides from acyl isothiocyanates, highlighting their applications as ligands and in biological activity, demonstrates the versatility of sulfur-containing compounds in synthesis and potential drug development (O. Kholodniak, S. Kovalenko, 2022).

Biological Activities and Applications

Thiophene derivatives exhibit a wide range of biological activities, which can include antimicrobial, anticancer, and antiviral effects. The exploration of branched chain aldehydes derived from amino acids, for instance, underscores the significance of sulfur-containing compounds in flavor chemistry and food technology (B. Smit, W. Engels, G. Smit, 2009). Furthermore, the study of chlorogenic acid, a bioactive compound found in coffee, exemplifies the pharmacological potential of natural sulfur-containing compounds in antioxidant, cardioprotective, and neuroprotective activities (M. Naveed et al., 2018).

Environmental Impact and Degradation

The degradation and environmental fate of thiophene-based compounds are critical considerations in their scientific applications. Research on solvent developments for the extraction of carboxylic acids from aqueous streams highlights the importance of understanding the environmental interactions of sulfur-containing compounds (L. Sprakel, B. Schuur, 2019).

properties

IUPAC Name

methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKNYIHVISBSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381058
Record name Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

CAS RN

175202-07-0
Record name Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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